1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone
Overview
Description
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C10H15NO. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone can be compared with other pyrrole derivatives, such as:
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but lacks the ethyl group at the 5-position.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: Different substitution pattern on the pyrrole ring.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have a different core structure but share some similar biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)7(3)11-9/h11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUHJDVFUTRSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1)C)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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